N-(1-ethylpropyl)-N-methylamine hydrochloride

Description

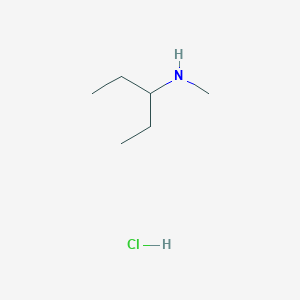

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a nitrogen atom bonded to a methyl group and a branched 1-ethylpropyl group (C₅H₁₁). The hydrochloride form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

N-methylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-6(5-2)7-3;/h6-7H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOBVEWRGMUFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590469 | |

| Record name | N-Methylpentan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130985-81-8 | |

| Record name | N-Methylpentan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethylpropyl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Procedure

The most widely reported method involves the alkylation of N-methylamine with 1-bromo-1-ethylpropane (or its analogs) under basic conditions. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the bromide ion. The free base is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

Optimization Strategies

-

Phase-Transfer Catalysis (PTC) : Addition of tetra-n-butylammonium bromide (TBAB) enhances reaction rates by facilitating ion exchange between aqueous and organic phases. This method reduces side products like bis-alkylated amines.

-

Inert Atmosphere : Conducting the reaction under nitrogen minimizes oxidation of the amine.

Table 1: Alkylation Method Comparison

| Parameter | Standard Alkylation | PTC-Modified Alkylation |

|---|---|---|

| Reaction Time (hr) | 6–8 | 4–5 |

| Yield (%) | 75–80 | 82–85 |

| Purity (%) | 95–98 | 98–99 |

| Key Additive | None | TBAB (5 mol%) |

Reductive Amination of Ketones

Procedure Overview

An alternative route involves reductive amination of pentan-3-one with methylamine using hydrogen gas and a palladium catalyst. This method avoids alkyl halides, reducing halogenated waste.

Reaction Steps :

-

Condensation of pentan-3-one with methylamine to form an imine.

-

Hydrogenation of the imine to N-(1-ethylpropyl)-N-methylamine.

Advantages :

Limitations :

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance efficiency and safety. Key features include:

-

Temperature Control : Maintained at 50°C ± 2°C for consistent product quality.

-

Automated pH Adjustment : In-line sensors ensure precise HCl addition during salt formation.

Table 2: Industrial vs. Laboratory-Scale Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Throughput (kg/day) | 0.5–2 | 50–100 |

| Energy Consumption | High (batch) | Low (continuous) |

| Purity Consistency (%) | 95–98 | 99–99.5 |

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving >99% purity.

Analytical Validation

-

1H NMR : Key signals include δ 1.0–1.2 ppm (triplet, –CH2CH3), δ 2.2–2.5 ppm (singlet, N–CH3), and δ 3.0–3.5 ppm (multiplet, N–CH2–).

-

HPLC : Purity assessed using a C18 column with acetonitrile/water (70:30) mobile phase.

Challenges and Solutions

Over-Alkylation Mitigation

Solvent Recovery

-

Distillation : Ethanol and toluene are recovered via fractional distillation, reducing environmental impact.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-N-methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(1-ethylpropyl)-N-methylamine oxide.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids

Reduction: Lithium aluminum hydride or sodium borohydride

Substitution: Alkyl halides or acyl chlorides

Major Products

Oxidation: N-(1-ethylpropyl)-N-methylamine oxide

Reduction: N-(1-ethylpropyl)-N-methylamine

Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(1-ethylpropyl)-N-methylamine hydrochloride serves as a vital building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as alkylation, acylation, and substitution. The compound's unique structure allows it to participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile, facilitating the formation of new bonds with electrophiles.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to N-(1-ethylpropyl)-N-methylamine oxide | Hydrogen peroxide, peracids |

| Reduction | Forms the corresponding amine | Lithium aluminum hydride |

| Substitution | Generates various substituted amines | Alkyl halides, acyl chlorides |

Biological Applications

Synthesis of Bioactive Compounds

In biological research, this compound is employed to synthesize biologically active compounds. Its derivatives have shown potential as pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Case Study: Antimycobacterial Activity

Recent studies have explored the synthesis of novel compounds derived from this compound that exhibit antimycobacterial activity against Mycobacterium tuberculosis. These studies suggest that structural modifications can enhance potency against drug-resistant strains .

Pharmaceutical Development

Intermediate in Drug Synthesis

The compound is investigated as an intermediate in the synthesis of therapeutic agents. Its role is crucial in the production of drugs that require specific amine functionalities for biological activity. For instance, it can be utilized to synthesize antidepressants and other psychoactive medications .

Table 2: Examples of Pharmaceuticals Derived from this compound

| Drug Name | Application | Mechanism of Action |

|---|---|---|

| Duloxetine | Antidepressant | Serotonin-norepinephrine reuptake inhibitor |

| Other Psychoactive Drugs | Various neurological conditions | Modulation of neurotransmitter systems |

Industrial Applications

Production of Agrochemicals and Dyes

In industrial settings, this compound is used in the production of agrochemicals and dyes. Its chemical properties allow it to function effectively as an intermediate in synthesizing various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-N-methylamine hydrochloride involves its ability to act as a nucleophile in chemical reactions. The amine group can donate a pair of electrons to electrophilic centers, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Substituent Impact :

- Branched Alkyl Groups (e.g., 1-ethylpropyl, isopropyl): Increase steric hindrance, reducing nucleophilicity but improving lipid solubility.

- Chloroalkyl Groups (e.g., chloropropyl, chloroethyl): Enhance reactivity in alkylation reactions; used in polymer or pharmaceutical synthesis .

- Aromatic Groups: Found in pharmaceuticals like nortriptyline, where the tricyclic structure enables serotonin/norepinephrine reuptake inhibition .

Physicochemical Properties

While direct data for N-(1-ethylpropyl)-N-methylamine HCl are sparse, inferences from analogs include:

| Property | N-(1-ethylpropyl)-N-methylamine HCl (Inferred) | 3-Chloro-N,N-dimethylpropan-1-amine HCl | Nortriptyline HCl |

|---|---|---|---|

| Melting Point | ~150–200°C | 141–144°C | 215–220°C |

| Solubility | Moderate in water/ethanol | Soluble in polar solvents | Sparingly soluble in water |

| Stability | Stable under dry, cool conditions | Hygroscopic; requires desiccants | Stable in sealed containers |

Notes:

- Hydrochloride salts generally exhibit higher melting points and better crystallinity than free bases.

- Chloroalkyl derivatives (e.g., 3-chloro-N,N-dimethylpropan-1-amine HCl) are often hygroscopic, necessitating careful storage .

Biological Activity

N-(1-ethylpropyl)-N-methylamine hydrochloride is a chemical compound that has garnered interest in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique amine structure, which includes an ethyl and propyl group attached to a nitrogen atom. This configuration may influence its interaction with biological systems, particularly in receptor modulation and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a critical role in neurotransmission and synaptic plasticity.

-

Receptor Modulation :

- The compound has been shown to enhance the activity of nAChRs in vitro, similar to other alkylated amines. This modulation can lead to increased neurotransmitter release, affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases.

-

GABA Receptor Interaction :

- Preliminary studies suggest that this compound may also interact with GABA receptors, which are crucial for inhibitory neurotransmission. This dual action could contribute to anxiolytic or sedative effects.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Potency at nAChRs : In a study examining various arylpyridine derivatives, this compound exhibited significant modulation of α7 nAChRs, with an EC50 value indicating effective receptor activation at low concentrations .

- GABAergic Activity : The compound demonstrated potential GABAergic activity by inhibiting [^35S]-TBPS binding, suggesting it could act as an allosteric modulator at GABA receptors .

Case Studies

-

Neuropharmacological Implications :

- A case study involving animal models indicated that administration of this compound resulted in improved learning and memory tasks, suggesting cognitive-enhancing properties linked to nAChR modulation.

-

Anxiolytic Effects :

- In another study focusing on anxiety models, the compound showed promise as an anxiolytic agent, evidenced by reduced anxiety-like behaviors in treated subjects compared to controls.

Table 1: Biological Activity Summary

| Activity Type | Mechanism | EC50 (µM) | Observations |

|---|---|---|---|

| nAChR Modulation | Allosteric Activation | 0.18 | Enhanced neurotransmitter release |

| GABA Receptor Modulation | Inhibition of binding | 0.10 | Potential anxiolytic effects |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | nAChR EC50 (µM) | GABA Binding IC50 (µM) | Notable Effects |

|---|---|---|---|

| N-(1-ethylpropyl)-N-methylamine | 0.18 | 0.10 | Cognitive enhancement |

| Other Alkylated Amines | 0.25 - 0.50 | 0.15 - 0.30 | Variable neuropharmacological effects |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing N-(1-ethylpropyl)-N-methylamine hydrochloride, and how can reaction yields and purity be optimized?

- Methodology :

- Step 1 : Use reductive amination or nucleophilic substitution to introduce the ethylpropyl and methylamine groups. For example, reacting a primary amine with a ketone or aldehyde under hydrogenation conditions (e.g., Pd/C catalyst) .

- Step 2 : Purify the free base via distillation or crystallization. Convert to the hydrochloride salt by treating with HCl gas in anhydrous ether .

- Step 3 : Optimize purity (>98%) using preparative HPLC or recrystallization from ethanol/water mixtures. Monitor by TLC or NMR for intermediate steps .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodology :

- 1H NMR : Look for characteristic signals:

- δ 1.0–1.2 ppm (triplet, –CH2CH3 from ethylpropyl group).

- δ 2.2–2.5 ppm (singlet, N–CH3).

- δ 3.0–3.5 ppm (multiplet, N–CH2– from the ethylpropyl chain) .

- 13C NMR : Confirm quaternary carbons and amine-bound carbons (e.g., δ 40–50 ppm for N–CH3).

- Cross-validate with HRMS to confirm molecular weight (e.g., [M+H]+ calculated for C7H17ClN: 158.1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use fume hoods, gloves, and eye protection. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How does the hydrochloride salt form affect the compound’s stability and reactivity compared to its free base?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests under varying pH (1–12), temperature (25–60°C), and humidity (40–80% RH). Monitor decomposition via HPLC and FTIR for changes in amine and Cl– peaks .

- Reactivity Comparison : Compare nucleophilic reactivity (e.g., in alkylation reactions) between the free base and hydrochloride salt. The salt may exhibit reduced nucleophilicity due to protonation of the amine .

Q. What strategies resolve contradictions in biological activity data observed across different solvent systems?

- Methodology :

- Solubility Profiling : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax ~255 nm for aromatic analogs) .

- Activity Correlation : Test in vitro bioactivity (e.g., receptor binding assays) across solvents. Use statistical tools (ANOVA) to identify solvent-specific artifacts. For example, DMSO may enhance membrane permeability, skewing IC50 values .

Q. What mechanistic insights explain the compound’s interactions with biomolecular targets (e.g., serotonin receptors)?

- Methodology :

- Docking Simulations : Use software like AutoDock to model interactions with 5-HT2C receptors. Focus on hydrogen bonding between the protonated amine and Asp134 residue .

- Functional Assays : Perform calcium flux assays in HEK293 cells transfected with 5-HT2C receptors. Compare EC50 values with structurally similar compounds (e.g., cyclopropyl analogs) .

Key Research Challenges

- Synthetic Scalability : Multi-step synthesis may require optimization for gram-scale production (e.g., reducing side reactions during HCl salt formation) .

- Biological Specificity : Off-target effects in receptor studies necessitate rigorous selectivity profiling against related receptors (e.g., 5-HT2A/2B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.